molecular formula C4H5ClN2S3 B131039 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 142826-71-9

5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B131039
CAS No.: 142826-71-9
M. Wt: 212.7 g/mol
InChI Key: WEYBTZMTACRJBQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol involves several steps. One common method includes the reaction of 2-chloroethanethiol with 1,3,4-thiadiazole-2-thiol under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Comparison with Similar Compounds

5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:

    5-Methylthio-1,3,4-thiadiazole-2-thiol: This compound has a similar structure but with a methylthio group instead of a chloroethylthio group.

    2-Ethylthio-1,3,4-thiadiazole-5-thiol: Another similar compound with an ethylthio group.

Properties

IUPAC Name

5-(2-chloroethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S3/c5-1-2-9-4-7-6-3(8)10-4/h1-2H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYBTZMTACRJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370913
Record name 5-[(2-Chloroethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142826-71-9
Record name 5-[(2-Chloroethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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